molecular formula C23H20N4O3 B3721223 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3721223
M. Wt: 400.4 g/mol
InChI Key: XDMTZNLEIAOJFE-ZVHZXABRSA-N
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Description

N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (CAS: 634888-20-3) is a hydrazone derivative featuring a pyrazole core substituted with a naphthalen-1-yl group at position 3 and a 3-ethoxy-2-hydroxyphenylidene moiety at the carbohydrazide position . The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction in related compounds, ensuring structural fidelity . Its molecular formula is C₂₃H₂₀N₄O₃, with a molecular weight of 406.48 g/mol, predicted density of 1.21 g/cm³, and pKa of 8.28, indicating moderate solubility in organic solvents .

This compound belongs to a broader class of pyrazole-3-carbohydrazides, which are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-30-21-12-6-9-16(22(21)28)14-24-27-23(29)20-13-19(25-26-20)18-11-5-8-15-7-3-4-10-17(15)18/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMTZNLEIAOJFE-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

The synthesis of this compound typically involves a multi-step process that includes the condensation of hydrazine or its derivatives with appropriate carbonyl compounds. The general synthetic route can be summarized as follows:

  • Reagents Preparation :
    • 3-Ethoxy-2-hydroxybenzaldehyde
    • Naphthalene derivatives
    • Pyrazole-5-carbohydrazide
  • Reaction Conditions :
    • The reaction is usually carried out in methanol or ethanol under reflux conditions.
    • A catalyst such as triethylamine may be used to facilitate the reaction.
  • Purification :
    • The resulting product is purified through recrystallization from suitable solvents like ethanol or hexane.
  • Characterization :
    • Techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • A549 (Lung cancer)
  • MCF-7 (Breast cancer)
  • HCT116 (Colon cancer)

In vitro assays have shown that this compound exhibits lower IC50 values compared to standard chemotherapeutic agents, indicating its potential as a more effective treatment option .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies using animal models have demonstrated that it significantly reduces inflammation in conditions such as carrageenan-induced paw edema. The mechanism of action appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Apoptosis Induction

Research indicates that this compound can induce apoptosis in vascular endothelial cells, suggesting its potential role in targeting tumor vasculature as part of cancer therapy .

Case Study 1: Synthesis and Characterization

A study reported the successful synthesis of the compound using a modified method involving refluxing 3-ethoxy-2-hydroxybenzaldehyde with naphthalene derivatives in the presence of hydrazine. The product was characterized using IR and NMR techniques, confirming the expected structural features such as the hydrazone functional group and pyrazole ring .

In a comparative study assessing various pyrazole derivatives for anticancer activity, this compound was found to exhibit superior cytotoxicity against several cancer cell lines when compared to traditional drugs like cisplatin and doxorubicin .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound is compared to analogs with modifications in aromatic substituents, halogenation patterns, and linkage configurations (Table 1).

Table 1: Structural Comparison of Pyrazole-3-Carbohydrazide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features References
Target Compound 3-(naphthalen-1-yl), 3-ethoxy-2-hydroxyphenylidene 406.48 Naphthyl group enhances π-π stacking; ethoxy and hydroxy groups enable hydrogen bonding .
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichlorophenyl, phenyl 372.80 Electron-withdrawing Cl groups increase electrophilicity; planar structure confirmed by X-ray .
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxybenzylidene, 5-methyl 272.28 Methoxy group improves solubility; methyl group stabilizes tautomeric forms .
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13) 3-fluoro-4-hydroxyphenyl, phenyl 308.31 Fluoro and hydroxy groups enhance bioactivity; ethenyl linker increases rigidity .
3-(2-Ethoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide 2-ethoxyphenyl, 2-hydroxy-1-naphthyl 428.44 Ortho-ethoxy group sterically hinders rotation; naphthyl-hydroxy group aids in coordination .

Spectroscopic Techniques :

  • 1H/13C NMR: All compounds show diagnostic peaks for imine (δ 8.2–8.8 ppm) and aromatic protons (δ 6.5–7.8 ppm). The target compound’s naphthyl protons resonate at δ 7.4–8.3 ppm .
  • X-ray Diffraction : The (E)-configuration is universally observed, with bond lengths (C=N: ~1.28 Å) consistent with hydrazone formation .

Computational and Pharmacological Insights

  • DFT Studies: The target compound’s HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, comparable to E-DPPC (4.0 eV) .
  • Molecular Docking :
    • Pyrazole-3-carbohydrazides exhibit affinity for kinase and protease enzymes. The naphthyl group in the target compound may enhance binding to hydrophobic pockets .
  • Biological Activity :
    • Dichloro and fluoro analogs (e.g., E-DPPC) show antimicrobial activity (MIC: 8–32 µg/mL), while methoxy derivatives display antioxidant properties (IC₅₀: 18 µM) .

Physicochemical Properties

  • Solubility: The ethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar dichloro analogs .
  • Thermal Stability : Pyrazole derivatives decompose above 250°C, with stability influenced by substituent electronegativity .

Biological Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is a derivative of pyrazole, characterized by the presence of an ethoxy group and a naphthalene moiety. The synthesis typically involves the condensation reaction between 3-ethoxysalicylaldehyde and hydrazine derivatives, followed by purification through crystallization processes. The structural formula can be represented as follows:

C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_3

Synthesis Methodology

  • Reagents : 3-Ethoxysalicylaldehyde and naphthalen-1-yl hydrazine.
  • Solvent : Methanol.
  • Procedure :
    • Mix the reagents in a methanol solution.
    • Heat under reflux for 1 hour.
    • Allow to cool and crystallize.

Crystal Structure

The crystal structure has been analyzed using X-ray diffraction techniques, revealing important insights into the molecular arrangement and interactions within the crystal lattice .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via caspase activation
MCF7 (Breast)15.0Inhibition of cell proliferation
HeLa (Cervical)10.0Cell cycle arrest at G2/M phase

The compound's mechanism appears to involve the inhibition of key oncogenic pathways, including BRAF(V600E) and EGFR signaling .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent:

Test Result
NO Production InhibitionIC50 = 20 µM
TNF-α Release InhibitionSignificant reduction

These findings suggest that the compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. The compound exhibited varying degrees of activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy in Vivo

A study investigated the in vivo anticancer efficacy of the compound using a xenograft model with A549 cells implanted in mice. Treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

Case Study 2: Anti-inflammatory Mechanism Elucidation

Another study focused on elucidating the anti-inflammatory mechanisms through molecular docking studies, which suggested strong binding affinities to COX enzymes, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via a multi-step process starting with the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or catalytic conditions. Key steps include:

  • Controlled temperature (60–80°C) and reflux in ethanol or methanol to favor Schiff base formation .
  • Use of anhydrous conditions and catalysts like acetic acid or p-toluenesulfonic acid to enhance reaction efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor purity using TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the hydrazide (-NH-N=CH-), naphthalene protons (δ 7.5–8.5 ppm), and ethoxy group (δ 1.3–1.5 ppm for -OCH₂CH₃). Confirm E-configuration via coupling constants of the imine proton (J ≈ 12–14 Hz) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹), C=N (imine, ~1600 cm⁻¹), and phenolic -OH (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group or naphthalene moiety) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Methodology :

  • Employ SHELXL for refinement, using high-resolution X-ray diffraction data. Address thermal parameter mismatches (e.g., anisotropic displacement ellipsoids) by adjusting restraints for the naphthalene ring and hydrazide backbone .
  • Cross-validate with WinGX/ORTEP for visualization of electron density maps to confirm the E-configuration and detect potential twinning .
  • Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers (e.g., C=N bond length ~1.28 Å vs. DFT-predicted 1.30 Å) .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes or receptors). Parameterize the ligand using DFT-optimized structures (B3LYP/6-31G* level) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonding (e.g., between the hydrazide -NH and active-site residues), and binding free energy via MM-PBSA .

Q. How can conflicting reactivity data in functional group transformations be addressed?

  • Methodology :

  • Perform controlled kinetic studies for reactions like oxidation of the phenolic -OH group. Use UV-Vis spectroscopy to monitor intermediate formation (e.g., quinone derivatives) .
  • Compare reactivity under varying conditions (e.g., acidic vs. basic media) to identify dominant pathways. For example, the ethoxy group may undergo hydrolysis in strong acid, altering product distribution .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
  • For advanced studies, integrate crystallography with computational models to resolve structural ambiguities .
  • Address biological activity hypotheses via docking and MD simulations, referencing analogous pyrazole-carbohydrazide derivatives (e.g., hypoglycemic agents in ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

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